2-(4-Chlorostyryl)-1-(3-(trifluoromethyl)benzyl)-1H-1,3-benzimidazole
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Overview
Description
2-(4-Chlorostyryl)-1-(3-(trifluoromethyl)benzyl)-1H-1,3-benzimidazole is a complex organic compound characterized by its unique structural features, including a chlorostyryl group and a trifluoromethylbenzyl group attached to a benzimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorostyryl)-1-(3-(trifluoromethyl)benzyl)-1H-1,3-benzimidazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Chlorostyryl Group: This step involves the reaction of the benzimidazole core with 4-chlorostyrene in the presence of a base such as potassium carbonate and a palladium catalyst.
Attachment of the Trifluoromethylbenzyl Group: The final step includes the alkylation of the intermediate product with 3-(trifluoromethyl)benzyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorostyryl)-1-(3-(trifluoromethyl)benzyl)-1H-1,3-benzimidazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorostyryl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or other nucleophiles in suitable solvents.
Major Products
Oxidation: Formation of benzimidazole derivatives with oxidized side chains.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
2-(4-Chlorostyryl)-1-(3-(trifluoromethyl)benzyl)-1H-1,3-benzimidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-Chlorostyryl)-1-(3-(trifluoromethyl)benzyl)-1H-1,3-benzimidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorostyryl)-1-(3-(trifluoromethyl)phenyl)-1H-1,3-benzimidazole
- 2-(4-Chlorostyryl)-1-(3-(trifluoromethyl)benzyl)-1H-1,3-benzothiazole
- 2-(4-Chlorostyryl)-1-(3-(trifluoromethyl)benzyl)-1H-1,3-benzoxazole
Uniqueness
2-(4-Chlorostyryl)-1-(3-(trifluoromethyl)benzyl)-1H-1,3-benzimidazole is unique due to the presence of both chlorostyryl and trifluoromethylbenzyl groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[(E)-2-(4-chlorophenyl)ethenyl]-1-[[3-(trifluoromethyl)phenyl]methyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClF3N2/c24-19-11-8-16(9-12-19)10-13-22-28-20-6-1-2-7-21(20)29(22)15-17-4-3-5-18(14-17)23(25,26)27/h1-14H,15H2/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZVCVCCYKZXPM-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC(=CC=C3)C(F)(F)F)C=CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC(=CC=C3)C(F)(F)F)/C=C/C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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